Fluprostenol

Description

FLUPROSTENOL is a small molecule drug with a maximum clinical trial phase of II.

synthetic prostaglandin F 2 alpha analog used as an abortifacient; RN given refers to ((1alpha(Z),2beta(1E,3R*),3alpha,5alpha)-(+-))-isome

Structure

3D Structure

Properties

IUPAC Name |

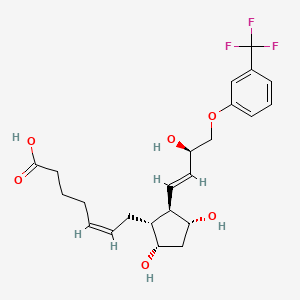

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWYXNVCBLWNZ-QIZQQNKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55028-71-2 (mono-hydrochloride salt) | |

| Record name | Fluprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046122 | |

| Record name | (±)-Fluprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40666-16-8, 54276-17-4 | |

| Record name | Fluprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprostenol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprostenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (±)-Fluprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluprostenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9alpha,11alpha,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPROSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358S7VUE5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUPROSTENOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH3MCE8X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Fluprostenol in Luteolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning fluprostenol-induced luteolysis. Fluprostenol, a potent synthetic analog of prostaglandin F2α (PGF2α), is a critical tool in reproductive management and a subject of ongoing research. This document details the signaling pathways, quantitative data, and experimental methodologies relevant to its luteolytic action.

Core Mechanism: FP Receptor-Mediated Signaling Cascade

Fluprostenol exerts its luteolytic effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a well-defined intracellular signaling cascade, primarily through the Gαq subunit, leading to a decrease in progesterone production and ultimately, the structural regression of the corpus luteum (CL).

The binding of fluprostenol to the FP receptor triggers the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. The concurrent elevation of intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

The activation of the PKC pathway is a critical juncture in the luteolytic process, leading to the inhibition of steroidogenesis. Specifically, activated PKC is understood to interfere with key steps in the synthesis of progesterone. This includes the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the steroidogenic acute regulatory protein (StAR), and the activity of steroidogenic enzymes such as P450 side-chain cleavage (P450scc) and 3β-hydroxysteroid dehydrogenase (3β-HSD).

dot

Caption: Fluprostenol-induced signaling pathway in luteal cells.

Quantitative Data on Fluprostenol and its Luteolytic Effects

The following tables summarize key quantitative data related to the interaction of fluprostenol with the FP receptor and its subsequent effects on progesterone levels.

Table 1: Receptor Binding Affinity and Potency of Fluprostenol and PGF2α

| Compound | Receptor | Species/Tissue | Assay Type | Parameter | Value |

| Fluprostenol | FP | Human (recombinant) | Radioligand Binding | Ki | 3.5 nM |

| Fluprostenol | FP | Rat (recombinant) | Radioligand Binding | Ki | 7.5 nM |

| Fluprostenol (Travoprost acid) | FP | Human Ciliary Muscle | Phosphoinositide Turnover | EC50 | 1.4 nM |

| Fluprostenol (Travoprost acid) | FP | Human Trabecular Meshwork | Phosphoinositide Turnover | EC50 | 3.6 nM |

| PGF2α | FP | Rat Adipocyte Precursors | Adipose Differentiation Inhibition | IC50 | 10 nM |

| Fluprostenol | FP | Rat Adipocyte Precursors | Adipose Differentiation Inhibition | IC50 | 0.03-0.1 nM[1] |

| Cloprostenol | FP | Rat Adipocyte Precursors | Adipose Differentiation Inhibition | IC50 | 0.003 nM[1] |

Table 2: Effect of Fluprostenol Analogs on Progesterone Concentrations

| Compound | Species | Dose | Time to Progesterone Decline | Progesterone Reduction | Reference |

| Cloprostenol | Mares | 250 µg | Within 24 hours | Significant decline to baseline | [2] |

| Luprostiol | Mares | 3.75 mg | Within 2 days | Decline to baseline concentrations[3] | [3] |

| D-cloprostenol | Mares | 22.5 µg | Within 2 days | Decline to baseline concentrations[3] | [3] |

| Cloprostenol | Ewes | 100 µg | 48 hours post-injection | From >2.1 ng/mL to 0.5 ± 0.1 ng/mL[4] | [4] |

| Cloprostenol | Cows | 500 µg | 8 hours post-treatment | Significant decrease from baseline[5] | [5] |

Experimental Protocols

This section details methodologies for key experiments used to investigate the luteolytic actions of fluprostenol.

In Vitro Luteal Cell Culture and Progesterone Assay

Objective: To assess the direct effect of fluprostenol on progesterone production by luteal cells in culture.

Methodology:

-

Luteal Cell Isolation:

-

Corpora lutea are collected from ovaries of the target species (e.g., bovine, ovine) at the mid-luteal phase of the estrous cycle.

-

The luteal tissue is minced and subjected to enzymatic digestion, typically using a solution of collagenase and DNase.

-

The resulting cell suspension is filtered to remove undigested tissue and then washed with culture medium.

-

Luteal cells can be further purified into small and large luteal cell populations using techniques like elutriation or density gradient centrifugation.

-

-

Cell Culture:

-

Isolated luteal cells are plated in appropriate culture dishes at a determined density.

-

Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with serum, antibiotics, and growth factors.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Experimental Treatment:

-

After an initial culture period to allow for cell attachment and stabilization, the culture medium is replaced with fresh medium containing various concentrations of fluprostenol or a vehicle control.

-

In some experiments, cells may be co-treated with a luteotropic hormone like luteinizing hormone (LH) or human chorionic gonadotropin (hCG) to stimulate basal progesterone production.

-

-

Progesterone Measurement:

-

At specified time points, the culture medium is collected from each well.

-

The concentration of progesterone in the collected medium is quantified using a validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Progesterone concentrations are normalized to the number of cells or protein content per well.

-

Statistical analysis is performed to determine the significance of the effect of fluprostenol on progesterone production compared to the control group.

-

dot

References

- 1. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the corpus luteum by protein kinase C. II. Inhibition of lipoprotein-stimulated steroidogenesis by prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progesterone production in vitro by small and large ovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Fluprostenol: A Technical Guide to a Potent Prostaglandin F2α Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a highly potent and selective agonist for the prostaglandin F receptor (FP receptor). Its primary mechanism of action involves the activation of the Gq protein-coupled signaling pathway, leading to a cascade of intracellular events initiated by the mobilization of calcium. This technical guide provides a comprehensive overview of the core pharmacology of Fluprostenol, including its chemical properties, mechanism of action, receptor binding affinity, and functional potency. Detailed methodologies for key experimental procedures are presented, alongside a summary of its pharmacokinetic and pharmacodynamic profile. This document is intended to serve as a detailed resource for researchers and professionals engaged in the study and development of prostaglandin analogues.

Chemical Properties

Fluprostenol is a racemic organofluorine compound. It is structurally characterized as a prostaglandin F2α analogue where the pentyl group is substituted with a 3-(trifluoromethyl)phenoxymethyl group.[1]

| Property | Value |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid[1] |

| Molecular Formula | C₂₃H₂₉F₃O₆[1][2][3] |

| Molecular Weight | 458.47 g/mol [2][3] |

| CAS Number | 40666-16-8[1] |

| Synonyms | Travoprost free acid, ICI 81,008[1] |

Mechanism of Action: A Selective FP Receptor Agonist

Fluprostenol exerts its biological effects primarily through its high-affinity binding to and activation of the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) family.[4] The isopropyl ester prodrug of Fluprostenol, known as travoprost, is hydrolyzed by esterases, particularly in the cornea, to its biologically active free acid form, Fluprostenol.[1]

Signaling Pathway

Upon binding of Fluprostenol to the FP receptor, a conformational change is induced, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.[4]

Quantitative Data

Fluprostenol demonstrates high affinity and potency at the FP receptor, with significant selectivity over other prostanoid receptors.

Table 1: Receptor Binding Affinity of Fluprostenol

| Receptor | Species | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| FP | Human | Radioligand Binding | 35 ± 5 | 3.5 | [5][6] |

| Rat | Radioligand Binding | - | 7.5 | [6] | |

| DP | Human | Radioligand Binding | 52,000 | - | [5] |

| EP₁ | Human | Radioligand Binding | 9,540 | - | [5] |

| EP₃ | Human | Radioligand Binding | 3,501 | - | [5] |

| EP₄ | Human | Radioligand Binding | 41,000 | - | [5] |

| IP | Human | Radioligand Binding | >90,000 | - | [5] |

| TP | Human | Radioligand Binding | 121,000 | - | [5] |

Table 2: Functional Potency of Fluprostenol

| Cell Type | Species | Assay | EC₅₀ (nM) | Reference(s) |

| Human Ciliary Muscle Cells | Human | Phosphoinositide Turnover | 1.4 | [5] |

| Human Trabecular Meshwork Cells | Human | Phosphoinositide Turnover | 3.6 | [5] |

| Mouse Fibroblasts | Mouse | Phosphoinositide Turnover | 2.6 | [5] |

| Rat Aortic Smooth Muscle Cells | Rat | Phosphoinositide Turnover | 2.6 | [5] |

| Cloned Human Ocular FP Receptors | Human | Intracellular Calcium Mobilization | 17.5 | [7] |

| Rat A7r5 Cells | Rat | Intracellular Calcium Mobilization | 19.1 | [7] |

| Mouse 3T3 Cells | Mouse | Intracellular Calcium Mobilization | 37.3 | [7] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Kᵢ) of Fluprostenol for the FP receptor.

Objective: To determine the inhibitory constant (Kᵢ) of Fluprostenol at the FP receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-PGF2α.

-

Test compound: Fluprostenol.

-

Non-specific binding control: Unlabeled PGF2α at a high concentration.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the FP receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Binding buffer.

-

A series of dilutions of Fluprostenol or unlabeled PGF2α (for non-specific binding) or buffer (for total binding).

-

A fixed concentration of [³H]-PGF2α.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of Fluprostenol that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration in response to Fluprostenol, providing a functional measure of FP receptor activation.

Objective: To determine the potency (EC₅₀) of Fluprostenol in stimulating intracellular calcium mobilization via the FP receptor.

Materials:

-

A cell line endogenously or recombinantly expressing the FP receptor (e.g., A7r5 or HEK293-FP).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Test compound: Fluprostenol.

-

Positive control: A known FP receptor agonist (e.g., PGF2α).

-

A fluorescence plate reader capable of kinetic reading.

Methodology:

-

Cell Culture: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to near confluence.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive fluorescent dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading buffer.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

-

Washing: Gently wash the cells with HBSS to remove extracellular dye.

-

Assay Execution: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

-

Compound Addition: Add varying concentrations of Fluprostenol or the positive control to the wells.

-

Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity over time. The binding of calcium to the dye results in an increase in fluorescence.

-

Data Analysis: Determine the peak fluorescence response for each concentration of Fluprostenol. Plot the peak response as a function of the logarithm of the Fluprostenol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of Fluprostenol that produces 50% of the maximal response).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Detailed pharmacokinetic studies of Fluprostenol in humans are limited. However, as the active form of the prodrug travoprost, its systemic exposure following topical ocular administration is low. Travoprost is rapidly hydrolyzed by esterases in the cornea to Fluprostenol. Any Fluprostenol that reaches the systemic circulation is rapidly metabolized to inactive metabolites.

Pharmacodynamics

Fluprostenol is a potent luteolytic agent in several animal species.[6] In the context of its therapeutic use in glaucoma, Fluprostenol reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor, primarily through the uveoscleral pathway.[8][9] Activation of FP receptors in the ciliary muscle and trabecular meshwork leads to the remodeling of the extracellular matrix, which is thought to reduce outflow resistance.[9][10] Studies have also shown that Fluprostenol can inhibit endothelin-1-induced contraction of the trabecular meshwork, suggesting a potential secondary mechanism for enhancing aqueous humor outflow.[8]

Conclusion

Fluprostenol is a well-characterized, potent, and selective prostaglandin F2α analogue. Its primary mechanism of action via the FP receptor and the subsequent Gq-mediated signaling cascade is well-established. The quantitative data on its binding affinity and functional potency underscore its high efficacy. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of Fluprostenol and other related compounds. A thorough understanding of its pharmacological profile is crucial for its application in research and for the development of novel therapeutics targeting the prostaglandin signaling pathway.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluprostenol in mares: clinical trials for the treatment of infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor-Ligand Binding Assays [labome.com]

- 8. The use of synthetic prostaglandin analogue (fluprostenol) to induce foaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

Fluprostenol's Agonist Activity at the Prostaglandin F Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective agonist activity of Fluprostenol at the prostaglandin F (FP) receptor. Fluprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is a valuable tool in pharmacological research and has therapeutic applications. This document details its binding affinity, functional potency, signaling pathways, and the experimental protocols used to characterize its activity, offering a core resource for professionals in drug development and related scientific fields.

Core Concepts: Fluprostenol and the FP Receptor

Fluprostenol is recognized for its high selectivity and potency as an agonist for the FP receptor, a G-protein coupled receptor (GPCR).[1][2] The activation of the FP receptor by agonists like Fluprostenol initiates a cascade of intracellular events, primarily through the Gq signaling pathway.[3][4] This pathway is integral to various physiological processes, including smooth muscle contraction and intracellular calcium mobilization.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining Fluprostenol's interaction with the FP receptor, compiled from various in vitro studies.

Table 1: Binding Affinity of Fluprostenol for Prostanoid Receptors

| Compound | FP Receptor (Ki, nM) | Other Prostanoid Receptors (Ki, nM) | Reference |

| Travoprost acid ([+]-fluprostenol) | 35 ± 5 | DP: 52,000; EP1: 9,540; EP3: 3,501; EP4: 41,000; IP: >90,000; TP: 121,000 | [6][7] |

| Fluprostenol | IC50: 3.5 (human), 7.5 (rat) | - | [2] |

Note: Travoprost acid is the biologically active form of Travoprost and is structurally identical to (+)-Fluprostenol.

Table 2: Functional Potency of Fluprostenol at the FP Receptor

| Assay Type | Cell Type | Parameter | Value (nM) | Reference |

| Phosphoinositide Turnover | Human Ciliary Muscle | EC50 | 1.4 | [6][7] |

| Phosphoinositide Turnover | Human Trabecular Meshwork | EC50 | 3.6 | [6][7] |

| Phosphoinositide Turnover | Mouse Fibroblasts and Rat Aortic Smooth Muscle | EC50 | 2.6 | [6][7] |

Signaling Pathways

Activation of the FP receptor by Fluprostenol triggers a well-defined Gq-protein coupled signaling cascade. The binding of Fluprostenol induces a conformational change in the receptor, leading to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which then phosphorylates downstream targets, leading to various cellular responses.[3][8][9][10][11]

References

- 1. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Fluprostenol

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol is a potent and selective synthetic analog of Prostaglandin F2α (PGF2α).[1] It primarily exerts its biological effects by acting as a high-affinity agonist at the Prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] The activation of the FP receptor by Fluprostenol initiates a cascade of intracellular signaling events that are crucial for a variety of physiological processes. In therapeutic contexts, particularly ophthalmology, FP receptor agonists are utilized to reduce intraocular pressure.[2][4]

This technical guide provides a comprehensive overview of the core signaling pathways activated by Fluprostenol. It details the canonical Gq-protein-mediated cascade, potential cross-talk with other pathways, quantitative data on receptor interaction, and detailed protocols for key experimental assays used in its pharmacological characterization.

Core Signaling Pathways

Primary Pathway: Gq Protein - Phospholipase C (PLC) Activation

The FP receptor is canonically coupled to the Gq/11 family of heterotrimeric G proteins.[5][6] The binding of Fluprostenol induces a conformational change in the receptor, leading to the activation of the Gαq subunit. This initiates a well-defined signaling cascade resulting in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[5][7][8]

The sequence of events is as follows:

-

Gq Protein Activation: Upon Fluprostenol binding, the FP receptor catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit.[5]

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates from the Gβγ dimer and binds to and activates the membrane-bound enzyme Phospholipase C-beta (PLCβ).[5][6][7]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][9]

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][7][9]

-

Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca²⁺ concentrations and the presence of DAG at the plasma membrane synergistically activates members of the Protein Kinase C (PKC) family.[5][7]

-

Downstream Cellular Responses: Activated PKC proceeds to phosphorylate a multitude of downstream protein targets on serine and threonine residues, leading to a wide array of cellular responses, including smooth muscle contraction, modulation of gene expression, and cell proliferation.[5]

Caption: Canonical Gq signaling pathway activated by Fluprostenol via the FP receptor.

Secondary/Cross-Talk Pathway: Mitogen-Activated Protein Kinase (MAPK)

Activation of the FP receptor can also lead to the modulation of other signaling networks, including the mitogen-activated protein kinase (MAPK) cascade.[7] This pathway is critical for regulating fundamental cellular processes such as gene expression, proliferation, and differentiation. The activation of the MAPK/ERK pathway is often a downstream consequence of PKC activation from the primary Gq cascade.[7][10]

The general flow of this cross-talk is:

-

PKC-Mediated Activation: Activated Protein Kinase C (PKC) can phosphorylate and activate components of the MAPK cascade.

-

Raf-MEK-ERK Cascade: This typically involves the activation of the kinase Raf, which in turn phosphorylates and activates MEK (MAPK/ERK kinase).

-

ERK Activation: Activated MEK then phosphorylates and activates ERK1/2 (Extracellular signal-Regulated Kinases 1 and 2).

-

Nuclear Translocation and Gene Expression: Activated ERK1/2 can translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression profiles.

Caption: Cross-talk between the Gq pathway and the MAPK/ERK signaling cascade.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of Fluprostenol (also referred to as Travoprost acid) with the FP receptor.

Table 1: Receptor Binding Affinity (Kᵢ)

| Compound | Receptor | Kᵢ (nM) | Species | Reference(s) |

|---|---|---|---|---|

| Travoprost acid | FP | 35 ± 5 | Human | [11][12] |

| Travoprost acid | DP | 52,000 | Human | [11] |

| Travoprost acid | EP1 | 9,540 | Human | [11] |

| Travoprost acid | EP3 | 3,501 | Human | [11] |

| Travoprost acid | EP4 | 41,000 | Human | [11] |

| Travoprost acid | IP | >90,000 | Human | [11] |

| Travoprost acid | TP | 121,000 | Human |[11] |

Table 2: Functional Activity (EC₅₀ / Effective Concentration)

| Compound | Assay | EC₅₀ / Effective Conc. | Cell Type / Tissue | Reference(s) |

|---|---|---|---|---|

| Travoprost acid | Phosphoinositide Turnover | 1.4 nM (EC₅₀) | Human Ciliary Muscle Cells | [11] |

| Travoprost acid | Phosphoinositide Turnover | 3.6 nM (EC₅₀) | Human Trabecular Meshwork Cells | [11] |

| Fluprostenol | Inhibition of Endothelin-1 Induced Contraction | 10⁻⁶ M (Effective Conc.) | Bovine Trabecular Meshwork |[4][7] |

Experimental Protocols

Detailed methodologies are essential for the characterization of Fluprostenol's activity. Below are representative protocols for key assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (Fluprostenol) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[13][14]

-

Objective: To determine the inhibition constant (Kᵢ) of Fluprostenol for the human FP receptor.

-

Materials:

-

Cell membranes expressing the human recombinant FP receptor.[15]

-

Radiolabeled Ligand: [³H]-PGF2α.[15]

-

Unlabeled Competitor: Fluprostenol.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[15]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[16]

-

Filtration apparatus (cell harvester).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Add 150 µL of membrane homogenate, 50 µL of a fixed concentration of [³H]-PGF2α (typically at its Kₔ), and 50 µL of assay buffer.[16]

-

Non-specific Binding (NSB): Add 150 µL of membrane homogenate, 50 µL of [³H]-PGF2α, and 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM).

-

Competition: Add 150 µL of membrane homogenate, 50 µL of [³H]-PGF2α, and 50 µL of serially diluted Fluprostenol.[16]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[16]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16]

-

Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically trapped radioligand.[16][17]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[17][18]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Fluprostenol to generate a competition curve and determine the IC₅₀ value (the concentration of Fluprostenol that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.[15][18]

-

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay

This is a functional assay to measure the cellular response following the activation of a Gq-coupled receptor, providing data on the potency (EC₅₀) of an agonist.[12][15]

-

Objective: To determine the EC₅₀ of Fluprostenol in stimulating intracellular calcium release via the FP receptor.

-

Materials:

-

Cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

96-well, black-walled, clear-bottom plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[12][19]

-

Pluronic F-127 (to aid dye loading).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluprostenol (Test compound).

-

Ionomycin or ATP (Positive control).

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Cell Plating: Seed cells expressing the FP receptor into the 96-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.[12]

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Assay Measurement: Place the plate into the fluorescence reader. Record a baseline fluorescence reading for several seconds.

-

Compound Addition: Inject serial dilutions of Fluprostenol into the wells and continue to monitor the change in fluorescence intensity over time (typically for 1-3 minutes).[15]

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Subtract the baseline reading from the peak response.

-

Plot the change in fluorescence against the logarithm of the Fluprostenol concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).[12]

-

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. (+)-Fluprostenol | Prostaglandin Receptor | TargetMol [targetmol.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. benchchem.com [benchchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

The Pharmacokinetic and Metabolic Landscape of Fluprostenol in Preclinical Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Fluprostenol in animal models. Fluprostenol, a synthetic analogue of prostaglandin F2α, is a potent luteolytic agent. A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for the non-clinical safety and efficacy evaluation essential for its translation into therapeutic applications. Due to the limited availability of specific quantitative pharmacokinetic data for Fluprostenol in the public domain, this guide synthesizes established principles of prostaglandin metabolism and leverages data from structurally related compounds to provide a robust framework for researchers.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug delineates its journey through the body. For prostaglandin analogues like Fluprostenol, this is characterized by rapid metabolism and clearance. While specific quantitative data for Fluprostenol is scarce, the following table presents illustrative pharmacokinetic parameters for a related prostaglandin F2α analogue, Latanoprost (acid form), following topical administration in rabbits. This data serves as a representative example of what can be expected for compounds in this class.

Table 1: Illustrative Pharmacokinetic Parameters of Latanoprost Acid in Rabbits Following Topical Administration

| Parameter | Value | Unit |

| Absorption | ||

| Cmax (Aqueous Humor) | 0.09 | ng eq/mL |

| Cmax (Cornea) | 1.59 | ng eq/mg |

| Distribution | ||

| Volume of Distribution (Vd) | 0.4 ± 0.1 | L/kg |

| Elimination | ||

| Elimination Half-life (t½) (Plasma, IV) | 9.2 ± 3.2 | min |

| Elimination Half-life (t½) (Plasma, Topical) | 2.3 ± 1.9 | min |

| Plasma Clearance (CL) | 1.8 ± 0.3 | L/hr/kg |

Data is illustrative and based on studies of Latanoprost, a related prostaglandin analogue.[1]

Metabolism of Fluprostenol

The biotransformation of Fluprostenol is expected to follow the established metabolic pathways for endogenous and synthetic prostaglandins. These enzymatic processes primarily aim to deactivate the molecule and increase its water solubility to facilitate excretion. The key metabolic transformations include oxidation of the 15-hydroxyl group, reduction of the 13,14-double bond, and β-oxidation of the carboxylic acid side chain.[2][3]

One of the principal metabolites of Fluprostenol is 11-keto-Fluprostenol, formed through the oxidation of the hydroxyl group at the C-11 position. The presence of a keto group at this position can influence the compound's binding affinity, potency, and metabolic stability.[4]

The metabolic pathways for prostaglandins can vary significantly between species, which is a critical consideration in preclinical drug development.[2] For instance, in cattle, rats, and guinea pigs, the initial metabolites tend to remain prominent in circulation, whereas in sheep and rabbits, more polar dicarboxylic acids quickly become the dominant metabolites.[2]

Below is a generalized metabolic pathway for a prostaglandin F2α analogue like Fluprostenol.

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic and metabolism studies of Fluprostenol in animal models.

Animal Models and Study Design

The choice of animal model is critical and should be relevant to the research question. Sprague-Dawley rats are commonly used for initial pharmacokinetic screening, while dogs and rabbits may be used in later stages of preclinical development.[4]

A typical study design involves a dose-range finding study to determine the appropriate dose levels, followed by a definitive pharmacokinetic study.[4] A mass balance study using a radiolabeled version of the compound is often conducted to determine the routes and rates of excretion.[5][6][7]

The workflow for a typical preclinical pharmacokinetic study is outlined below.

Sample Collection and Analysis

Blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases. For tissue distribution studies, animals are euthanized at various time points, and organs of interest are collected.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Fluprostenol and its metabolites in biological matrices due to its high sensitivity and selectivity.[4]

Table 2: Key Steps in a Typical LC-MS/MS Bioanalytical Method

| Step | Description |

| Sample Preparation | Protein precipitation with acetonitrile, liquid-liquid extraction (LLE) with a solvent like ethyl acetate, or solid-phase extraction (SPE) to remove interferences. |

| Chromatography | Reversed-phase chromatography using a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. |

| Mass Spectrometry | Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard. |

| Quantification | A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown samples. |

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetic and metabolic properties of Fluprostenol in animal models. While specific quantitative data remains limited in publicly accessible literature, the principles of prostaglandin ADME, coupled with data from analogous compounds, offer a strong predictive framework for researchers. The detailed experimental protocols and methodologies outlined herein provide a practical guide for designing and executing robust preclinical studies to characterize the disposition of Fluprostenol and similar prostaglandin analogues. Further research is warranted to generate and publish specific pharmacokinetic parameters for Fluprostenol across various animal species to facilitate more precise modeling and translation to clinical applications.

References

- 1. The pharmacokinetics of a new antiglaucoma drug, latanoprost, in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Species differences in circulating prostaglandin metabolites. Relevance for the assay of prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. What is the objective of the mass balance study? A retrospective analysis of data in animal and human excretion studies employing radiolabeled drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011 [frontiersin.org]

- 7. bioivt.com [bioivt.com]

Fluprostenol's role in reproductive biology research

An In-depth Technical Guide on the Role of Fluprostenol in Reproductive Biology Research

Introduction

Fluprostenol is a potent synthetic structural analogue of prostaglandin F2α (PGF2α).[1] As a highly effective luteolytic agent, it plays a critical role in the field of reproductive biology, primarily through its ability to induce the regression of the corpus luteum (CL).[1] This action makes it an invaluable tool for researchers and drug development professionals in manipulating the estrous cycle, managing reproductive timelines in various species, and investigating the physiological processes underpinning female reproduction. This guide provides a comprehensive overview of Fluprostenol's mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and its key applications in reproductive research.

Mechanism of Action

Fluprostenol exerts its biological effects by acting as a high-affinity agonist for the Prostaglandin F2α receptor (FP receptor).[2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a well-defined intracellular signaling cascade.[3]

FP Receptor Signaling Pathway

The binding of Fluprostenol to the FP receptor triggers the activation of the Gq class of heterotrimeric G proteins.[3] This initiates a signaling cascade that results in increased intracellular calcium and the activation of Protein Kinase C (PKC).[3][4]

The key steps are as follows:

-

Gq Protein Activation: Ligand binding to the FP receptor causes a conformational change, leading to the exchange of GDP for GTP on the Gαq subunit.[3]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.[3]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3]

-

Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca²⁺ and the presence of DAG synergistically activates Protein Kinase C (PKC).[3]

-

Downstream Cellular Responses: Activated PKC phosphorylates numerous target proteins, leading to a variety of cellular responses critical to reproductive processes, including smooth muscle contraction (myometrial and vascular), modulation of ion channels, and changes in gene expression that ultimately lead to luteolysis.[3]

Data Presentation: Quantitative Biological Activity

The efficacy of Fluprostenol is quantified through various metrics that describe its binding affinity and functional potency at the FP receptor and other prostanoid receptors.

| Parameter | Species/System | Value | Reference |

| Ki | Human FP Receptor | 35 ± 5 nM | [5] |

| IC50 | Human FP Receptor Binding Inhibition | 3.5 nM | [2] |

| IC50 | Rat FP Receptor Binding Inhibition | 7.5 nM | [2] |

| IC50 | Rat Adipose Precursor Differentiation Inhibition | 3-10 x 10⁻¹¹ M | [2] |

| EC50 | Cloned Human Ocular FP Receptors | 17.5 nM | |

| EC50 | Rat A7r5 Cells (Calcium Mobilization) | 19.1 nM | |

| EC50 | Mouse 3T3 Cells (Calcium Mobilization) | 37.3 nM | |

| EC50 | Human Ciliary Muscle (Phosphoinositide Turnover) | 1.4 nM | [5] |

| EC50 | Human Trabecular Meshwork (Phosphoinositide Turnover) | 3.6 nM | [5] |

| Minimum Effective Dose | Pregnancy Termination in Rats | 270 µg/kg | [2] |

Experimental Protocols

Fluprostenol is utilized in a variety of experimental settings to investigate reproductive phenomena. Below are detailed protocols for its key applications.

Protocol 1: Induction of Luteolysis for Estrus Synchronization in Mares

This protocol is designed to induce luteolysis in mares with a functional corpus luteum, thereby synchronizing estrus for breeding or research purposes.[6]

Materials:

-

Fluprostenol sodium solution (e.g., 250 µg/mL)

-

Sterile syringes and needles (e.g., 21-gauge, 1.5-inch)

-

Animal restraints as required

-

Ultrasound equipment for ovarian examination

Methodology:

-

Subject Selection: Select healthy, cycling, non-pregnant mares. Confirm the presence of a functional corpus luteum (progesterone >1 ng/mL) via blood analysis or the presence of a mature CL (typically 5-14 days post-ovulation) via transrectal ultrasonography.[6]

-

Administration: Administer a single 250 µg dose of Fluprostenol via intramuscular (IM) injection.[1][6]

-

Estrus Detection: Begin monitoring for signs of estrus (e.g., receptivity to a stallion, uterine edema on ultrasound) 24 hours post-injection. Mares typically exhibit estrus within 2 to 5 days following treatment.[6]

-

Ovulation Monitoring: Perform daily or twice-daily transrectal ultrasonography to monitor follicular growth and predict ovulation. Ovulation usually occurs 7 to 12 days after the Fluprostenol injection.

-

Data Collection: Record time to onset of estrus, follicular diameter at estrus, time to ovulation, and subsequent pregnancy rates if artificial insemination is performed.

Protocol 2: Termination of Early-Stage Pregnancy in Mares

This protocol describes the use of Fluprostenol to terminate pregnancy in mares, typically before day 35 of gestation when pregnancy is dependent on the primary corpus luteum.[7][8]

Materials:

-

Fluprostenol sodium solution (250 µg/mL)

-

Sterile syringes and needles

-

Ultrasound equipment

Methodology:

-

Pregnancy Confirmation: Confirm pregnancy and assess gestational age via transrectal ultrasonography. This protocol is most effective before day 35 of gestation.[7][8]

-

Administration: Administer a single intramuscular (IM) injection of 250 µg Fluprostenol.[7]

-

Monitoring for Abortion: Monitor the mare for signs of abortion. The embryo is typically expelled within a few days. Luteolysis and a subsequent return to estrus are expected.

-

Confirmation of Termination: Perform a follow-up ultrasound examination 5-7 days post-injection to confirm the absence of the embryonic vesicle and ensure the pregnancy has been successfully terminated.

-

Post-Treatment Care: Monitor the mare for any signs of complications, such as infection or hemorrhage, although these are rare. The mare is expected to return to estrus following the induced luteolysis.

Protocol 3: In Vitro Assessment of Fluprostenol on Uterine Contractility

This protocol outlines a method to measure the direct effect of Fluprostenol on the contractility of uterine smooth muscle strips in an organ bath system. This is a common method for studying the effects of uterotonic agents.[9][10]

Materials:

-

Uterine tissue from a suitable animal model (e.g., rat, guinea pig) at a specific reproductive stage (e.g., estrus, late pregnancy).

-

Krebs-Henseleit or similar physiological salt solution.

-

Organ bath system with isometric force transducers.

-

Carbogen gas (95% O₂, 5% CO₂).

-

Fluprostenol stock solution.

-

Positive control (e.g., Oxytocin, PGF2α).

Methodology:

-

Tissue Preparation: Euthanize the animal and rapidly excise the uterine horns. Place the tissue in ice-cold physiological salt solution. Carefully dissect longitudinal or circular smooth muscle strips (e.g., 10 mm long, 2 mm wide).

-

Mounting: Mount the muscle strips in the organ bath chambers containing physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g). During this period, replace the bath solution every 15-20 minutes.

-

Experimental Procedure:

-

Record a baseline period of spontaneous contractile activity.

-

Construct a cumulative concentration-response curve for Fluprostenol. Start with a low concentration (e.g., 10⁻¹⁰ M) and increase the concentration in logarithmic steps after the response to the previous concentration has stabilized.

-

After the maximum response is achieved, wash out the drug and allow the tissue to return to baseline.

-

-

Data Analysis: Measure the amplitude and frequency of contractions or the change in basal tone. Express the contractile response as a percentage of the maximum response or compare it to a standard agonist like potassium chloride (KCl). Calculate the EC50 value for Fluprostenol.

References

- 1. Fluprostenol in mares: clinical trials for the treatment of infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of synthetic prostaglandin analogue to induce oestrus in mares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.acspublisher.com [journals.acspublisher.com]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. Pharmacologic control of uterine contractility. In vitro human and in vivo monkey studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uterine and placental prostaglandins and their modulation of oxytocin sensitivity and contractility in the parturient uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Fluprostenol for Glaucoma Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy in which elevated intraocular pressure (IOP) is a major risk factor. Prostaglandin F2α (PGF2α) analogs are a first-line therapeutic option for managing glaucoma due to their significant efficacy in lowering IOP. Fluprostenol, a potent PGF2α analog, has emerged as a key molecule in this class. This technical guide provides an in-depth overview of the core scientific principles underlying the use of Fluprostenol for glaucoma treatment. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for researchers in the field. This document is intended to serve as a valuable resource for scientists and drug development professionals involved in the research and development of novel glaucoma therapies.

Introduction

The primary therapeutic goal in glaucoma management is the reduction of intraocular pressure. Aqueous humor, the fluid that fills the anterior chamber of the eye, is continuously produced and drained. The balance between its production and outflow determines the level of IOP. In most forms of glaucoma, an increase in resistance to aqueous humor outflow leads to elevated IOP and subsequent damage to the optic nerve.

Fluprostenol, the active free acid form of the prodrug Travoprost, is a synthetic prostaglandin F2α analog.[1] It is a highly selective and potent agonist for the prostaglandin F (FP) receptor.[1] By targeting key tissues involved in aqueous humor outflow, Fluprostenol effectively lowers IOP. This guide will explore the intricate signaling pathways activated by Fluprostenol and the subsequent physiological responses that lead to its therapeutic effect.

Mechanism of Action

Fluprostenol primarily lowers IOP by increasing the outflow of aqueous humor through two main pathways: the uveoscleral outflow pathway and the trabecular meshwork outflow pathway.[2][3]

Uveoscleral Outflow Pathway

The uveoscleral pathway is considered the primary route for IOP reduction by PGF2α analogs.[2] The proposed mechanism involves the following steps:

-

FP Receptor Activation: Fluprostenol binds to and activates FP receptors located on ciliary muscle cells.[4]

-

Extracellular Matrix Remodeling: Activation of FP receptors initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs).[2]

-

Increased Outflow: MMPs degrade components of the extracellular matrix within the ciliary muscle, leading to a widening of the interstitial spaces.[2] This reduction in hydraulic resistance facilitates the drainage of aqueous humor through the uveoscleral pathway.[2]

Trabecular Meshwork Outflow Pathway

While initially thought to primarily affect uveoscleral outflow, evidence suggests that Fluprostenol also influences the conventional trabecular meshwork pathway.[5][6] A key mechanism in this pathway is the antagonism of endothelin-1 (ET-1) induced contractility of the trabecular meshwork.[5][6]

-

Endothelin-1 (ET-1) in Glaucoma: ET-1, a potent vasoconstrictor, is found in elevated levels in the aqueous humor of glaucoma patients.[5] ET-1 induces contraction of the trabecular meshwork, which increases resistance to aqueous humor outflow and elevates IOP.[5]

-

Fluprostenol's Antagonistic Effect: Fluprostenol, by activating FP receptors on trabecular meshwork cells, counteracts the contractile effect of ET-1.[5][6] This leads to a relaxation of the trabecular meshwork, thereby increasing aqueous humor outflow through the conventional pathway and contributing to the overall IOP-lowering effect.[5][6]

Signaling Pathways

The cellular effects of Fluprostenol are mediated by specific intracellular signaling cascades following FP receptor activation.

Gαq-PLC-IP3-Ca2+ Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq protein.[2]

Antagonism of Endothelin-1 Signaling

Fluprostenol's effect on the trabecular meshwork involves the modulation of ET-1 induced calcium signaling.

References

- 1. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hellobio.com [hellobio.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for laser-induced chronic ocular hypertension and intracameral injection in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of Fluprostenol. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes quantitative data presented in structured tables, detailed methodologies for key experimental procedures, and visualizations of relevant signaling pathways and experimental workflows.

Chemical Identity and Structure

Fluprostenol is a synthetic analogue of prostaglandin F2α (PGF2α).[1] Chemically, it is an organofluorine compound where the pentyl group of prostaglandin F2α is substituted with a 3-(trifluoromethyl)phenoxymethyl group.[1] This structural modification contributes to its metabolic stability and potent biological activity.[2]

Table 1: Chemical Identifiers and Nomenclature for Fluprostenol

| Identifier | Value |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid[1] |

| CAS Number | 40666-16-8 (for racemic mixture), 54276-17-4 (for the optically active (+)-enantiomer)[2][3] |

| Molecular Formula | C₂₃H₂₉F₃O₆[1] |

| Synonyms | Travoprost free acid, ICI 81,008, 16-m-trifluoromethylphenoxy tetranor Prostaglandin F2α[1][2] |

Physicochemical Properties

Fluprostenol is typically supplied as a colorless oil or in a solution of an organic solvent like ethanol.[4] Its physicochemical properties are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Fluprostenol

| Property | Value | Source |

| Molecular Weight | 458.5 g/mol | [1] |

| Appearance | Colorless oil | [4] |

| Boiling Point | ~608.0 ± 55.0 °C (Predicted) | [4] |

| Density | 1.335 g/cm³ (Predicted) | [4] |

| pKa | 4.76 ± 0.10 (Predicted) | [4] |

| LogP | 3.56 | [2] |

| Solubility | Soluble in DMF (>100 mg/mL), DMSO (>100 mg/mL), Ethanol (>100 mg/mL), and PBS (pH 7.2, >16 mg/mL) | [2] |

| Storage | Store at -20°C | [4] |

Biological and Physiological Properties

Fluprostenol is a potent and selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][5] Its high affinity for the FP receptor mediates a range of physiological effects. The optically active enantiomer, (+)-Fluprostenol, is expected to have twice the potency of the racemic mixture.[2]

Its prodrug, Travoprost (the isopropyl ester of Fluprostenol), is used in ophthalmic solutions to reduce intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1] In veterinary medicine, Fluprostenol is utilized for its luteolytic properties to control the reproductive cycle in livestock.[2]

Table 3: Pharmacological Data for (+)-Fluprostenol

| Parameter | Value | Species/System |

| Kᵢ (FP Receptor) | 49.9 nM | Not specified |

| EC₅₀ (FP Receptor) | 2.4 nM | Not specified |

| EC₅₀ (Intracellular Ca²⁺ mobilization) | 17.5 nM | Cloned human ocular FP receptors |

| EC₅₀ (Intracellular Ca²⁺ mobilization) | 19.1 nM | Rat A7r5 cells |

| EC₅₀ (Intracellular Ca²⁺ mobilization) | 37.3 nM | Mouse 3T3 cells |

| IC₅₀ (PGF2α binding inhibition) | 3.5 nM | Human FP receptors |

| IC₅₀ (PGF2α binding inhibition) | 7.5 nM | Rat FP receptors |

Signaling Pathways

The primary mechanism of action of Fluprostenol is through the activation of the FP receptor, which is canonically coupled to the Gq/11 family of G proteins.[3][4] This initiates a well-defined intracellular signaling cascade.

-

Receptor Activation: Fluprostenol binds to the FP receptor, inducing a conformational change.

-

Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein (Gαq).[4]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-β (PLC-β).[3][4]

-

Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][6]

-

Intracellular Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4][6]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺, along with the membrane-bound DAG, synergistically activates Protein Kinase C (PKC).[4]

-

Downstream Cellular Responses: Activated PKC phosphorylates a variety of downstream target proteins, leading to diverse cellular responses such as smooth muscle contraction, modulation of gene expression, and cell proliferation.[4]

Caption: Fluprostenol-induced FP receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of Fluprostenol.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of Fluprostenol for the FP receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

-

Cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293 cells).

-

Radioligand (e.g., [³H]-PGF2α).

-

Test compound (Fluprostenol).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold Assay Buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of Fluprostenol in the Assay Buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay Buffer, radioligand, and receptor membranes.

-

Non-specific Binding: Assay Buffer, radioligand, a high concentration of unlabeled PGF2α, and receptor membranes.

-

Competition Binding: Assay Buffer, radioligand, serially diluted Fluprostenol, and receptor membranes.

-

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of Fluprostenol to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following FP receptor activation by Fluprostenol.

Materials:

-

Cells expressing the FP receptor (e.g., HEK293-FP cells).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.4).

-

Black-walled, clear-bottom 96-well microplates.

-

A fluorescence plate reader with an integrated fluidics system (e.g., FLIPR or FlexStation).

Procedure:

-

Plate the cells in the 96-well microplates and culture them to the desired confluency.

-

Load the cells with the fluorescent calcium indicator dye by incubating them with a solution of the dye in Assay Buffer for a specified time (e.g., 60 minutes at 37°C).

-

Wash the cells with Assay Buffer to remove any extracellular dye.

-

Measure the baseline fluorescence using the plate reader at the appropriate excitation and emission wavelengths (for Fura-2, ratiometric measurements are taken at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm).

-

Using the instrument's fluidics, add varying concentrations of Fluprostenol to the wells while simultaneously recording the fluorescence signal over time.

-

Determine the peak fluorescence response for each concentration of Fluprostenol.

-

Plot the peak response against the log concentration of Fluprostenol to generate a concentration-response curve and determine the EC₅₀ value.

Caption: Workflow for an intracellular calcium mobilization assay.

Western Blotting for FP Receptor Expression

This technique is used to detect and quantify the expression of the FP receptor protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysate.

-

SDS-PAGE gels.

-

Transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody specific for the FP receptor.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.

-

SDS-PAGE: Separate the proteins in the lysates based on their molecular weight by running them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the FP receptor overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Wash the membrane again with TBST to remove unbound secondary antibody.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to the FP receptor indicates its expression level.

Conclusion

Fluprostenol is a well-characterized, potent, and selective FP receptor agonist with significant therapeutic applications. Its defined chemical structure and physicochemical properties, coupled with a clear understanding of its Gq-mediated signaling pathway, provide a solid foundation for its use in research and drug development. The experimental protocols detailed in this guide offer standardized methods for further investigation into the pharmacology of Fluprostenol and related compounds.

References

Fluprostenol's Effect on Trabecular Meshwork Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of fluprostenol, a prostaglandin F2α analogue, on trabecular meshwork (TM) contractility. Fluprostenol is a potent ocular hypotensive agent used in the treatment of glaucoma, and its effects on the conventional outflow pathway are of significant interest for therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways.

Quantitative Effects of Fluprostenol on Trabecular Meshwork Contractility